4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine
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Overview
Description
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine typically involves the formation of the spirocyclic structure followed by the introduction of the pyridine and amine groups. One common synthetic route involves the reaction of a suitable spirocyclic precursor with a chloropyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and preparative HPLC are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Addition Reactions: The spirocyclic structure can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly used.
Addition Reactions: Electrophiles such as alkyl halides and nucleophiles like Grignard reagents are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced amines .
Scientific Research Applications
Chemistry
In chemistry, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. The spirocyclic structure is known to enhance the stability and bioavailability of drug candidates, making it a valuable scaffold for the development of new therapeutics .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and material engineering .
Mechanism of Action
The mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octane: A related spirocyclic compound with similar structural features.
4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid: Another spirocyclic compound with a benzoic acid moiety.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: A spirocyclic compound used as a rigid linker in PROTAC development
Uniqueness
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine stands out due to its unique combination of a spirocyclic structure with a chloropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(6-azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWYBMHEKPPFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167444-63-3 |
Source
|
Record name | 5-chloro-4-(6-azaspiro[3.4]octan-6-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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